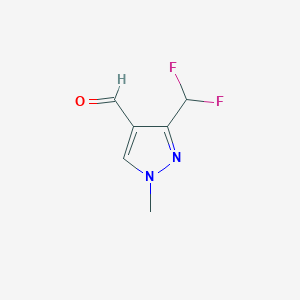

3-(ジフルオロメチル)-1-メチル-1H-ピラゾール-4-カルバルデヒド

概要

説明

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and an aldehyde group. This compound is of significant interest in various fields, including organic synthesis and pharmaceuticals, due to its unique structural properties and reactivity.

科学的研究の応用

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antifungal properties.

作用機序

Target of Action

The primary target of the compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiration chain, playing a crucial role in energy production within cells .

Mode of Action

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde acts by inhibiting the activity of succinate dehydrogenase . By binding to this enzyme, the compound prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway leads to a decrease in ATP production, affecting the normal functioning of cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde affects the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The disruption of this cycle leads to a decrease in the production of ATP, the main energy currency of cells, and an accumulation of succinate .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of succinate dehydrogenase by 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde leads to a decrease in ATP production and an accumulation of succinate . This can disrupt the normal functioning of cells, leading to cell death. This makes the compound effective as a fungicide, as it can kill fungal cells by disrupting their energy production .

生化学分析

Biochemical Properties

It is known that the compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the citric acid cycle

Metabolic Pathways

It is known to inhibit succinate dehydrogenase (SDHI), a key enzyme in the citric acid cycle

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to enhance the efficiency and yield of the synthesis process .

化学反応の分析

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by radical or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

Isopyrazam: A fungicide with a similar pyrazole structure.

Sedaxane: Another SDH inhibitor used in agriculture.

Bixafen: A fungicide with a difluoromethyl-pyrazole structure.

Uniqueness

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of various bioactive compounds .

生物活性

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as a potential fungicide. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

- Molecular Formula : C6H5ClF2N2O

- Molar Mass : 194.57 g/mol

- Density : 1.52 g/cm³ (predicted)

- Boiling Point : 271.7 °C (predicted)

- pKa : -3.18 (predicted)

Synthesis

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of difluoroacetic acid derivatives with hydrazine derivatives, leading to the formation of the pyrazole ring. The process has been optimized for industrial production, focusing on high yield and low cost of raw materials .

Antifungal Activity

Research indicates that 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives exhibit significant antifungal properties. A notable study demonstrated that compounds derived from this structure showed higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides like boscalid. Specifically, compound SCU2028 was effective against rice sheath blight with an EC50 value significantly lower than that of established fungicides .

| Fungus | EC50 Value (µg/mL) | Control (Boscalid) EC50 Value (µg/mL) |

|---|---|---|

| Colletotrichum orbiculare | 5.50 | 10.00 |

| Rhizoctonia solani | 14.40 | 20.00 |

| Phytophthora infestans | 75.54 | 100.00 |

| Fusarium moniliforme | 79.42 | 90.00 |

| Botryosphaeria berengeriana | 28.29 | 35.00 |

This table summarizes the antifungal efficacy of selected derivatives compared to boscalid, illustrating the potential advantages of using these compounds in agricultural applications.

The mechanism underlying the antifungal activity of these compounds primarily involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain of fungi . This mode of action is similar to other fungicides in the same class and is crucial for their effectiveness against a broad spectrum of fungal species.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. Compounds with larger substituents on the pyrazole ring tend to exhibit enhanced antifungal properties due to increased steric hindrance and electrostatic interactions .

Case Studies

-

Study on Pyrazole Derivatives :

A series of novel pyrazole derivatives were synthesized and tested for antifungal activity against seven different phytopathogenic fungi. The study found that certain modifications led to improved efficacy, highlighting the importance of chemical structure in determining biological activity . -

Environmental Impact Assessment :

Research has shown that metabolites of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, such as those derived from fluxapyroxad, are present in agricultural environments, raising concerns about ecological safety and sustainability .

特性

IUPAC Name |

3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHXBZAWJIBFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094484-55-5 | |

| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。